

Elucidation of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-5-methylnicotinic acid

Cat. No.: B567558

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Introduction

6-Methoxy-5-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a scaffold of interest in medicinal chemistry and drug development. Its structural features suggest potential interactions with various biological targets, necessitating a thorough characterization for any future applications. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for **6-Methoxy-5-methylnicotinic acid** is not extensively available in public literature, this guide will utilize data from closely related analogs to illustrate the principles of spectroscopic analysis and structure determination.

Compound Profile

A summary of the key identifiers for **6-Methoxy-5-methylnicotinic acid** is presented below.

Property	Value
Chemical Name	6-Methoxy-5-methylnicotinic acid
CAS Number	1211531-94-0[1]
Molecular Formula	C ₈ H ₉ NO ₃ [1]
Molecular Weight	167.16 g/mol [1]
Chemical Structure	<div>The image you are requesting does not exist or is no longer available. imgur.com</div>

Predicted Spectroscopic Data

Based on the analysis of analogous structures, the following tables outline the predicted spectroscopic data for **6-Methoxy-5-methylnicotinic acid**. This data serves as a benchmark for experimental verification.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.8	s	1H	H-2 (Pyridine)
~8.0	s	1H	H-4 (Pyridine)
~4.0	s	3H	OCH ₃
~2.3	s	3H	CH ₃
~11-12	br s	1H	COOH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment
~170	COOH
~162	C-6 (Pyridine)
~150	C-2 (Pyridine)
~145	C-4 (Pyridine)
~125	C-5 (Pyridine)
~120	C-3 (Pyridine)
~54	OCH ₃
~18	CH ₃

Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
2500-3300 (broad)	O-H stretch (Carboxylic acid)
2950-2850	C-H stretch (Aliphatic)
~1700 (strong)	C=O stretch (Carboxylic acid)
~1600, ~1470	C=C and C=N stretch (Pyridine ring)
~1250, ~1050	C-O stretch (Methoxy)

Spectroscopic Data of Analogous Compounds

To provide a comparative basis, the following table summarizes experimental data for a closely related analog, 6-methylnicotinic acid.

Spectroscopic Data for 6-Methylnicotinic Acid

Data Type	Key Observations
^1H NMR	Signals corresponding to pyridine ring protons, a methyl group, and a carboxylic acid proton.
^{13}C NMR	Resonances for pyridine ring carbons, a methyl carbon, and a carboxylic acid carbon.
Mass Spec.	Molecular ion peak corresponding to its molecular weight (137.14 g/mol).[2]
IR	Characteristic absorptions for O-H (broad), C=O, and aromatic C-H and C=C/C=N stretches.

Experimental Protocols

The structural elucidation of an organic molecule like **6-Methoxy-5-methylnicotinic acid** relies on a combination of spectroscopic techniques. The following are generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Data Acquisition:** Acquire ^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
- **Data Analysis:** Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ^1H NMR signals and determine the chemical shifts and coupling constants. Correlate the 2D NMR data to establish connectivity between protons and carbons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Data Acquisition:** Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). Acquire the mass spectrum in positive or negative ion mode.
- **Data Analysis:** Determine the exact mass of the molecular ion. Use the exact mass to calculate the elemental formula. Analyze the fragmentation pattern to gain further structural insights.

Infrared (IR) Spectroscopy

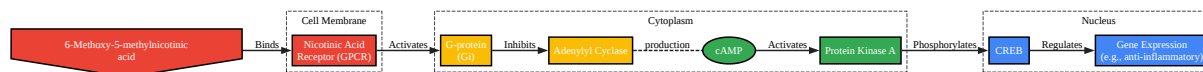
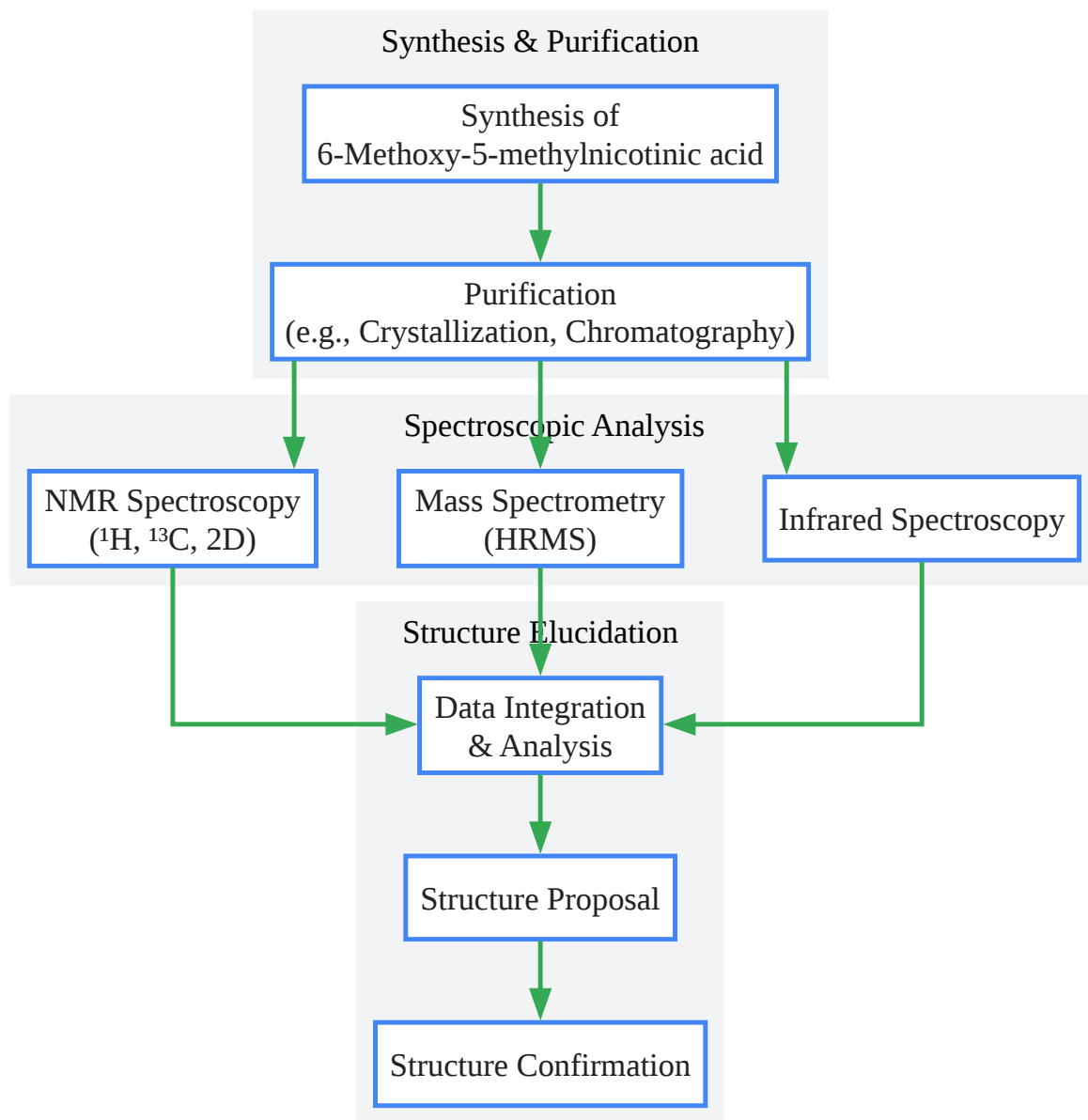
Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation:** For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
- **Data Acquisition:** Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation



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References

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- To cite this document: BenchChem. [Elucidation of 6-Methoxy-5-methylnicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b567558#structure-elucidation-of-6-methoxy-5-methylnicotinic-acid]

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